Quecksilber(II)-arsenat
Description
Mercury(II) arsenate (Quecksilber(II)-arsenat) is an inorganic compound containing mercury in the +2 oxidation state and arsenate (AsO₄³⁻) as the counterion. While direct data on this compound is sparse in the provided evidence, its properties can be inferred from related mercury(II) and arsenate compounds. Mercury(II) compounds are typically highly toxic and exhibit covalent bonding characteristics, while arsenate ions contribute to solubility and environmental persistence . Mercury(II) arsenate is likely a stable solid under neutral or acidic conditions, as thermodynamic modeling studies suggest arsenate interactions with heavy metals like mercury(II) are significant in saline aqueous systems .
Properties
CAS No. |
13437-80-4 |
|---|---|
Molecular Formula |
C10H14O2 |
Synonyms |
Quecksilber(II)-arsenat |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Mercury(II) Compounds
Physical and Chemical Properties
The table below compares key properties of mercury(II) arsenate with other mercury(II) compounds, based on available evidence:
Notes:
- Mercury(II) arsenate’s molar mass and solubility are inferred from stoichiometry and analogous arsenate salts. Its low solubility aligns with the insolubility of mercury(II) sulfide and hydroxide .
- Mercury(II) nitrate’s high solubility contrasts with the low solubility of chloride and sulfide, highlighting the anion’s role in dictating behavior .
Stability and Reactivity
- Thermal Stability : Mercury(II) chloride (HgCl₂) decomposes at 277°C, while mercury(II) sulfide (HgS) sublimes at 583°C . Mercury(II) arsenate likely decomposes at elevated temperatures, releasing toxic Hg and As vapors.
- Chemical Reactivity : Mercury(II) compounds often form complexes with ligands like thiols. For example, Hg²⁺ coordinates with thiolate groups in acetylcysteine and captopril, forming stable 1:2 or 1:3 complexes . Arsenate’s redox activity may further influence mercury(II) arsenate’s reactivity, as arsenate (AsO₄³⁻) can be reduced to arsenite (AsO₃³⁻) under certain conditions, altering compound stability .
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